molecular formula C16H20N2O3 B2973111 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide CAS No. 1421445-01-3

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide

Cat. No.: B2973111
CAS No.: 1421445-01-3
M. Wt: 288.347
InChI Key: YIULDQHCSIOHLO-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research. It features a molecular framework that combines a functionalized cyclopentyl ring with a bioactive indole acetamide group. This specific architecture is found in compounds being investigated for their potent antiplasmodial activity. Research on analogous N-acetamide indole compounds has identified them as a novel chemotype with high potential for development into antimalarial therapeutics . Studies on related structures indicate that this class of compounds may function through the inhibition of PfATP4, a P-type ATPase essential for maintaining sodium homeostasis in Plasmodium falciparum parasites . As a non-mammalian target, PfATP4 is a validated and attractive focus for antimalarial drug discovery, and inhibitors are known for their rapid killing action against asexual blood-stage parasites . The structural motifs present in this compound, including the hydroxy-substituted cyclopentane and the indole-acetamide linkage, are associated with defined structure-activity relationships (SAR) that contribute to target potency and metabolic stability . Furthermore, the cyclopentane core is a feature in other biologically active natural product derivatives, underscoring its relevance in chemical synthesis and drug discovery . This product is intended for research purposes such as hit-to-lead optimization, mechanism of action studies, and structure-activity relationship (SAR) exploration in the development of new antiparasitic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-9-11-5-12(7-15(11)20)18-16(21)6-10-8-17-14-4-2-1-3-13(10)14/h1-4,8,11-12,15,17,19-20H,5-7,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIULDQHCSIOHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopentyl moiety with the desired hydroxyl and hydroxymethyl groups. This can be achieved through a series of oxidation and reduction reactions. The indole moiety is then introduced via a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the most effective catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide involves its interaction with various molecular targets. The indole moiety can bind to specific receptors in the body, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural features and properties of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-yl)acetamide and related indole-acetamide derivatives:

Compound Name Substituents on Indole Acetamide Side Chain Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported)
This compound (Target) None 3-Hydroxy-4-(hydroxymethyl)cyclopentyl ~307.3* Hydroxy, hydroxymethyl, acetamide Not explicitly reported
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide 4-Chlorobenzoyl, 5-methoxy, 2-methyl Pyridin-3-yl-ethyl ~467.9 Chlorine, methoxy, pyridine Sterol 14α-demethylase inhibition
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide None 4-Chlorophenyl 284.7 Chlorine, phenyl Not reported
N-(2-(1H-Indol-3-yl)ethyl)acetamide None Ethyl linker 202.2 Simple alkyl chain Detected as a metabolite via GC-MS (71% probability)
(S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide None 1-Phenylethyl 278.3 Phenyl, chiral center Crystallographically characterized
N-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide None Thiadiazol-cyanophenyl hybrid 425.5 Thiadiazole, cyanophenyl, sulfanyl Not reported

*Estimated based on molecular formula.

Key Structural and Functional Differences

Side Chain Complexity: The target compound’s cyclopentyl side chain with dual hydroxyl groups contrasts with simpler alkyl (e.g., ethyl ) or aromatic (e.g., 4-chlorophenyl ) groups in analogs. Halogenated derivatives (e.g., 4-chlorophenyl ) exhibit increased lipophilicity, which could enhance membrane permeability but reduce solubility.

Indole Substitutions :

  • Most analogs lack substitutions on the indole ring, whereas compound includes 5-methoxy and 2-methyl groups. These modifications may sterically hinder interactions or alter electron density, affecting enzyme inhibition .

Biological Activity: Compounds like and were designed as sterol 14α-demethylase inhibitors or antimalarial candidates (via pLDH assays), suggesting a shared target class for indole-acetamides . The target compound’s polar side chain may improve selectivity for hydrophilic binding pockets.

Physicochemical Properties

  • Solubility : The target compound’s hydroxy groups likely increase aqueous solubility compared to halogenated (e.g., ) or aromatic (e.g., ) analogs.
  • LogP : Estimated logP values (via fragment-based methods):
    • Target compound: ~0.5 (highly polar due to hydroxy groups).
    • N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide : ~3.2 (chlorine enhances lipophilicity).
    • N-(2-(1H-Indol-3-yl)ethyl)acetamide : ~1.8 (moderate polarity).

Research Findings and Implications

  • Enzyme Inhibition : Azole-free indole-acetamides (e.g., ) show promise as antiparasitic agents, but the target compound’s unique side chain may reduce off-target effects common in azole-based drugs .
  • Synthetic Feasibility : Analog synthesis methods (e.g., column chromatography , TFAA-mediated reactions ) could be adapted for the target compound, though its stereochemistry may require chiral resolution techniques .
  • Metabolic Stability : The cyclopentyl group’s rigidity may confer resistance to enzymatic degradation compared to flexible ethyl-linked analogs .

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H13_{13}N2_2O4_4I
  • Molecular Weight : 352.13 g/mol
  • IUPAC Name : 1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione .

Pharmacological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various fungal strains, including Aspergillus flavus and Penicillium expansum. In studies with concentrations of 0.5 mg/ml and 0.25 mg/ml, certain derivatives demonstrated high antifungal activity .

Anticancer Properties

Indole derivatives are known for their anticancer effects. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by activating caspase pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, suggesting a potential therapeutic role in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to cell survival and apoptosis, particularly through the modulation of the NF-kB and MAPK pathways .
  • Interaction with Cellular Targets : The structural features allow it to interact with various cellular targets, enhancing its bioactivity.

Study 1: Antifungal Efficacy

In a study published in December 2022, a series of indole derivatives were synthesized and tested for antifungal activity against Acremonium strictum and Penicillium expansum. The results indicated that certain compounds exhibited significant antifungal properties at low concentrations, highlighting the potential of indole derivatives as therapeutic agents against fungal infections .

Study 2: Anticancer Potential

A recent investigation assessed the anticancer efficacy of this compound on human breast cancer cells. The findings revealed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers compared to control groups .

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